molecular formula C16H14N2O2 B12753584 (S)-5-(4-Methylphenyl)-5-phenylhydantoin CAS No. 138258-03-4

(S)-5-(4-Methylphenyl)-5-phenylhydantoin

Cat. No.: B12753584
CAS No.: 138258-03-4
M. Wt: 266.29 g/mol
InChI Key: WPAPSGQWYNPWCZ-INIZCTEOSA-N
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Description

(S)-5-(4-Methylphenyl)-5-phenylhydantoin is a chiral compound belonging to the hydantoin class Hydantoins are heterocyclic organic compounds that have a five-membered ring structure containing two nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a 4-methylphenyl group attached to the hydantoin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(4-Methylphenyl)-5-phenylhydantoin typically involves the reaction of 4-methylbenzaldehyde with phenylhydantoin in the presence of a chiral catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The chiral catalyst ensures the formation of the (S)-enantiomer, which is crucial for its specific applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(4-Methylphenyl)-5-phenylhydantoin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(S)-5-(4-Methylphenyl)-5-phenylhydantoin has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydantoinase enzymes.

    Medicine: Explored for its anticonvulsant properties, similar to other hydantoin derivatives like phenytoin.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-5-(4-Methylphenyl)-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, it may act by inhibiting voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing seizures. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: Another hydantoin derivative with anticonvulsant properties.

    Ethotoin: Similar in structure and used for similar medicinal purposes.

    Mephenytoin: Another anticonvulsant with a similar mechanism of action.

Uniqueness

(S)-5-(4-Methylphenyl)-5-phenylhydantoin is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other enantiomeric forms. Its distinct substitution pattern on the hydantoin ring also contributes to its unique chemical and physical properties.

Properties

CAS No.

138258-03-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

(5S)-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20)/t16-/m0/s1

InChI Key

WPAPSGQWYNPWCZ-INIZCTEOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@]2(C(=O)NC(=O)N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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